molecular formula C17H16BrClO4 B4656979 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde

Cat. No. B4656979
M. Wt: 399.7 g/mol
InChI Key: MUOWAICBHQNHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde is not well understood. However, studies have shown that it has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. In addition, studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde in lab experiments is its potential as a building block for the synthesis of other compounds. However, one limitation is the lack of understanding of its mechanism of action.

Future Directions

For the study of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde include further studies to determine its toxicity in vivo, as well as its potential as an anticancer agent. In addition, studies could be conducted to investigate its potential applications in other fields, such as materials science. Finally, studies could be conducted to better understand its mechanism of action.

Scientific Research Applications

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In materials science, it has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClO4/c1-2-21-16-10-12(11-20)9-13(18)17(16)23-8-7-22-15-6-4-3-5-14(15)19/h3-6,9-11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOWAICBHQNHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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